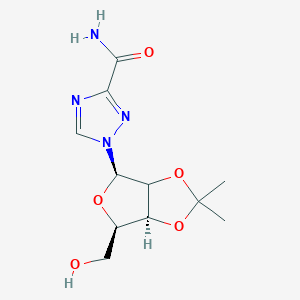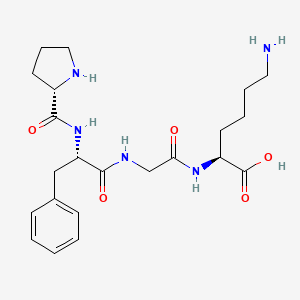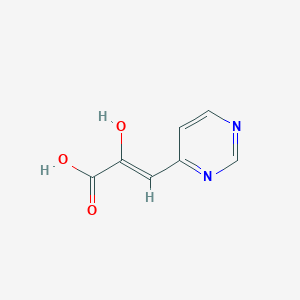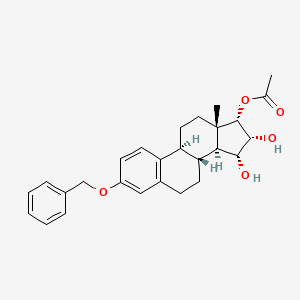
3-O-Benzyl Estetrol 17-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-O-Benzyl Estetrol 17-Acetate involves complex chemical reactions. For example, the preparation of estetrol monoglucuronides, which shares a synthetic pathway similarity, utilizes the Koenigs-Knorr reaction with cadmium carbonate as a catalyst. This method illustrates the synthetic complexity and the innovative approaches needed to create these compounds (Nambara, Sudo, & Sudo, 1976).
Molecular Structure Analysis
Analyzing the molecular structure of related compounds, such as benzyl 2,6-dihydroxy-3-nitrobenzoate, reveals intricate details about the molecular geometry and intramolecular interactions. These analyses show how the nitro group's planarity with the benzene ring indicates conjugation with the π-electron system, which is crucial for understanding the chemical behavior of complex molecules like 3-O-Benzyl Estetrol 17-Acetate (Sonar, Venkatraj, Parkin, & Crooks, 2007).
Chemical Reactions and Properties
The catalytic synthesis of benzyl acetate through esterification demonstrates the types of chemical reactions that compounds like 3-O-Benzyl Estetrol 17-Acetate might undergo. Such reactions highlight the importance of catalysts and reaction conditions in achieving high yields and selectivity in esterification processes (Rui, 2001).
Physical Properties Analysis
The physical properties of compounds such as 3-O-Benzyl Estetrol 17-Acetate are vital for understanding their behavior in various conditions. Although specific data on 3-O-Benzyl Estetrol 17-Acetate was not found, studies on related compounds provide insights into how molecular structure affects properties like solubility, melting point, and crystal structure.
Chemical Properties Analysis
Chemical properties, including reactivity with different functional groups and stability under various conditions, are essential for comprehending a compound's utility and safety. For instance, the study on the oxidative esterification and elimination reactions undergone by steroidal aldehydes shows the complexity and variety of reactions that steroidal compounds can undergo, which could be relevant for understanding the chemical properties of 3-O-Benzyl Estetrol 17-Acetate (Lewbart et al., 1990).
Aplicaciones Científicas De Investigación
Estetrol and Its Potential ApplicationsEstetrol (E4) is a naturally occurring estrogen produced by the human fetal liver. Recent studies have explored its applications, particularly in the context of oral contraception and menopausal symptom relief, offering a perspective on the potential utility of derivatives like "3-O-Benzyl Estetrol 17-Acetate."
Contraceptive Applications
Fruzzetti et al. (2021) discussed the clinical applications of estetrol, highlighting its use in combined oral contraceptives (COCs). Estetrol, in combination with drospirenone, has shown high acceptability, tolerability, and satisfaction compared to other COCs containing ethinylestradiol. This suggests that derivatives of estetrol, such as "3-O-Benzyl Estetrol 17-Acetate," could also have potential applications in contraception, given their structural and functional similarities to estetrol (Fruzzetti, Fidecicchi, Montt Guevara, & Simoncini, 2021).
Propiedades
IUPAC Name |
[(8R,9S,13S,14S,15R,16R,17S)-15,16-dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O5/c1-16(28)32-26-25(30)24(29)23-22-10-8-18-14-19(31-15-17-6-4-3-5-7-17)9-11-20(18)21(22)12-13-27(23,26)2/h3-7,9,11,14,21-26,29-30H,8,10,12-13,15H2,1-2H3/t21-,22-,23-,24-,25-,26-,27+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIPMZOEOOUEIG-LHQKFFONSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C2C1(CCC3C2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747112 |
Source


|
| Record name | (16alpha,17alpha)-3-(Benzyloxy)-15,16-dihydroxyestra-1,3,5(10)-trien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Benzyl Estetrol 17-Acetate | |
CAS RN |
690996-24-8 |
Source


|
| Record name | (16alpha,17alpha)-3-(Benzyloxy)-15,16-dihydroxyestra-1,3,5(10)-trien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

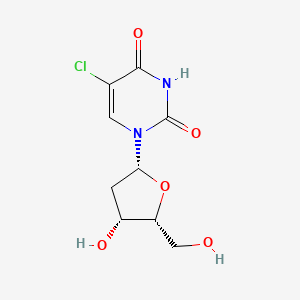

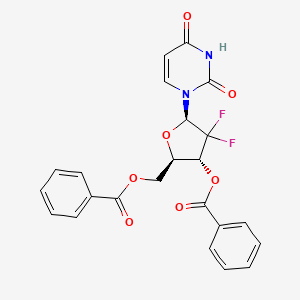
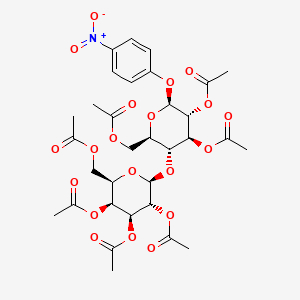
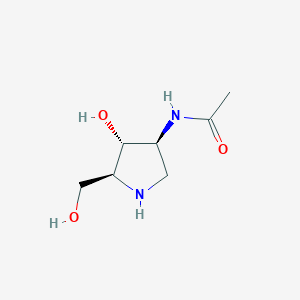
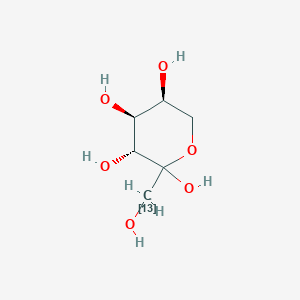
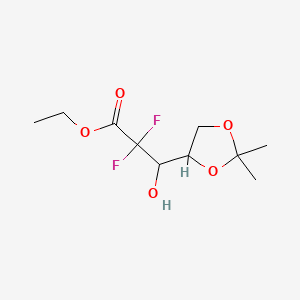
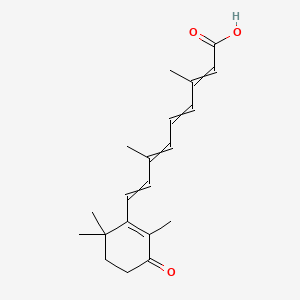
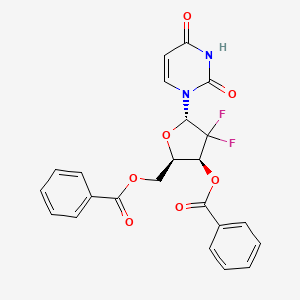
![1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1146189.png)
